molecular formula C8H14O B3327959 (S)-Qinoclidinole CAS No. 40335-86-2

(S)-Qinoclidinole

Cat. No.: B3327959
CAS No.: 40335-86-2
M. Wt: 126.2 g/mol
InChI Key: BDNQWBJLWGNPAL-RRQHEKLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Qinoclidinole is a chiral compound known for its unique chemical structure and properties. It is a derivative of quinoline and has been studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s stereochemistry plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Qinoclidinole typically involves several steps, starting from readily available precursors. One common method includes the use of quinoline as the starting material, which undergoes a series of reactions such as alkylation, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of strong bases, reducing agents, and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors, high-pressure systems, and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Qinoclidinole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced quinoline compounds, and substituted this compound derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: (S)-Qinoclidinole derivatives have shown promise as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Qinoclidinole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include the inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

(S)-Qinoclidinole can be compared with other similar compounds, such as:

    Quinoline: The parent compound of this compound, which lacks the chiral center and has different reactivity and applications.

    Isoquinoline: A structural isomer of quinoline with distinct chemical properties and applications.

    Quinidine: A stereoisomer of quinine, which has similar stereochemistry but different biological activity.

The uniqueness of this compound lies in its chiral nature, which imparts specific reactivity and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(2S)-bicyclo[2.2.2]octan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2/t6?,7?,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNQWBJLWGNPAL-RRQHEKLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1C[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Qinoclidinole
Reactant of Route 2
(S)-Qinoclidinole
Reactant of Route 3
(S)-Qinoclidinole
Reactant of Route 4
(S)-Qinoclidinole
Reactant of Route 5
(S)-Qinoclidinole
Reactant of Route 6
(S)-Qinoclidinole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.